molecular formula C16H12N2OS2 B2937678 2-(6-Phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone CAS No. 872688-45-4

2-(6-Phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone

Cat. No. B2937678
CAS RN: 872688-45-4
M. Wt: 312.41
InChI Key: ZCTMFGPZGXXKJE-UHFFFAOYSA-N
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Description

“2-(6-Phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone” is a chemical compound that is part of the pyridazine and thiophene families . Pyridazine derivatives are known to possess a wide range of bioactivities and are often employed in various fields such as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents . Thiophene derivatives also show a variety of properties and applications .

Scientific Research Applications

Synthesis and Biological Activity

The compound of interest is part of a broader category of sulfur- and nitrogen-containing derivatives with notable physiological properties. Research has demonstrated the effectiveness of similar sulfur-containing compounds in exhibiting antioxidant effects and significantly impacting biological membrane functions. These compounds have shown promise in stabilizing membranes at low concentrations and increasing mitochondrial membrane potential, suggesting potential utility in drug development due to their ability to bind to carrier proteins (Farzaliyev et al., 2020).

Tribological Properties

Another study explored the tribological properties and mechanisms of sulfur-containing triazine derivatives, indicating that sulfur content and activity significantly influence antiwear and friction-reducing capacities. This research is crucial for developing additives that enhance the performance of lubricants, demonstrating the compound's potential application in material science and engineering (Wu et al., 2017).

Antitumor and Antibacterial Activity

Sulfur-containing heterocyclic compounds, including the one of interest, have been synthesized and evaluated for their antitumor and antibacterial activities. These studies indicate that the structural modifications and interactions at the molecular level can significantly affect their biological activity, offering insights into the design of novel therapeutic agents (Kamel et al., 2010).

Material Science and Pharmaceuticals

The synthesis and crystal structure of related sulfur-containing compounds have shown a wide spectrum of biological activities, highlighting their significance in pharmaceuticals. Additionally, their applications in material science, such as in thin-film transistors and organic light-emitting transistors, underscore the versatility and potential of these compounds for various industrial and medical applications (Nagaraju et al., 2018).

Mechanism of Action

properties

IUPAC Name

2-(6-phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS2/c19-14(15-7-4-10-20-15)11-21-16-9-8-13(17-18-16)12-5-2-1-3-6-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTMFGPZGXXKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201329061
Record name 2-(6-phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816433
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(6-Phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone

CAS RN

872688-45-4
Record name 2-(6-phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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